molecular formula C6H4N2S2 B8320716 Thieno[2,3-d]pyridazine-7(6H)-thione CAS No. 19111-68-3

Thieno[2,3-d]pyridazine-7(6H)-thione

Cat. No.: B8320716
CAS No.: 19111-68-3
M. Wt: 168.2 g/mol
InChI Key: RCGMJFIJVKTRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[2,3-d]pyridazine-7(6H)-thione (CAS 19111-68-3) is a fused heterocyclic compound of significant interest in medicinal chemistry and chemical biology . This scaffold combines an electron-rich thiophene ring with an electron-deficient pyridazine ring, creating a unique electronic profile that is conducive to diverse chemical modifications and interactions with biological targets . Fused heterocyclic systems like this one are considered privileged structures in drug discovery due to their structural rigidity, which allows for precise interactions with enzymes and receptors, often leading to higher binding affinity and selectivity . The thieno[2,3-d]pyridazine core is a prominent research scaffold investigated for a broad range of pharmacological activities. Its structure is recognized as a bioisostere of purine, a fundamental component of nucleic acids . This structural analogy suggests that derivatives may productively interact with biological targets that recognize purines, such as various kinases and other ATP-binding proteins . Specifically, closely related 6-substituted thieno[2,3-d]pyrimidine analogs have been developed as potent, multitargeted antitumor agents that selectively inhibit key enzymes in folate-dependent one-carbon metabolism, including glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), which are crucial for de novo purine biosynthesis . Furthermore, such compounds have demonstrated selective uptake via folate receptors (FRs α and β) overexpressed in many tumors, offering a potential pathway for tumor-selective therapy . The inherent physicochemical properties of the pyridazine ring, including a high dipole moment and robust hydrogen-bonding capacity, are key to these applications in molecular recognition . The "thione" functional group in this particular derivative provides a reactive handle for further synthetic elaboration, enabling the creation of diverse libraries for structure-activity relationship (SAR) studies. This product is intended for research applications such as the synthesis of novel chemical entities for biological screening, structure-based drug design, and the exploration of new heterocyclic methodologies. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

19111-68-3

Molecular Formula

C6H4N2S2

Molecular Weight

168.2 g/mol

IUPAC Name

6H-thieno[2,3-d]pyridazine-7-thione

InChI

InChI=1S/C6H4N2S2/c9-6-5-4(1-2-10-5)3-7-8-6/h1-3H,(H,8,9)

InChI Key

RCGMJFIJVKTRAI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C=NNC2=S

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research indicates that thieno[2,3-d]pyridazine-7(6H)-thione exhibits notable antimicrobial properties. It has been explored for the development of new antimicrobial agents targeting various pathogens. For instance, studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi effectively .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Various derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy. For example, certain thienopyrimidine derivatives related to this compound have shown promising results in inhibiting tumor growth and proliferation in vitro .

Anti-inflammatory Effects

This compound has been linked to anti-inflammatory activities as well. Some studies suggest that it can modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture as a pesticide or herbicide. Its biological activity against various plant pathogens makes it a candidate for developing environmentally friendly agricultural chemicals that can help manage crop diseases without harming beneficial organisms .

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Chemistry Journal evaluated the anticancer activity of various thieno[2,3-d]pyridazine derivatives against human leukemia cell lines. The results indicated that specific modifications to the thieno ring significantly improved cytotoxicity compared to unmodified compounds .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing new derivatives of this compound and testing their antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that some derivatives exhibited potent antimicrobial activity with minimal cytotoxicity toward human cells .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
Thieno[2,3-c]pyridazineSimilar fused ring structureAntibacterial and anticancer
Thiazolo[4,5-d]pyrimidineContains different heterocyclic ringAntiviral and anticancer
Pyrazolo[3,4-d]pyridazin-7(6H)-oneFused pyrazole-pyridazine structureAntifungal and anti-inflammatory

This table illustrates how this compound compares with other compounds sharing structural similarities but differing in biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-d]pyrimidin-4(1H)-thione (CAS 14080-55-8)

  • Biological Activity : Exhibits antimicrobial and antifungal properties, with derivatives acting as 17β-HSD1 inhibitors .
  • Market Applications : Widely used in pharmaceuticals and agrochemicals, with a mature global market presence in Europe and Asia .

Thiazolo[3,2-b]-1,2,4-triazinone Derivatives

  • Structural Overlap: Molecular overlay studies show >60% similarity with thieno[2,3-d]pyrimidinones, suggesting comparable pharmacophoric features .
  • Activity : Designed as bioisosteres, these compounds exhibit enhanced antibacterial activity when substituted with methylene linkers and polar groups .

Pyridino[2,3-d]thieno Pyrimidine Scaffold

  • Key Variation : Incorporates a pyridine ring instead of pyridazine.
  • Therapeutic Potential: Demonstrates VEGFR-2 kinase inhibition, highlighting the impact of ring substitution on target specificity .

Thieno[2,3-d]pyrimidin-4-yl Hydrazones

  • Functional Groups: Hydrazone side chains enhance CDK4 inhibitory activity, with 2-pyridinecarboxaldehyde derivatives showing nanomolar potency .

Antimicrobial Activity

  • Thieno[2,3-d]pyridazine-7(6H)-thione analogs with electron-withdrawing groups (e.g., -Cl, -NO₂) at the 3-position show enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Comparison: Thiazolo-triazinones with -CH₂- linkers exhibit broader-spectrum activity, likely due to improved membrane penetration .

Anticancer Potential

  • Thieno[2,3-d]pyridazine derivatives with polar substituents (e.g., -OH, -NH₂) demonstrate cytotoxicity against triple-negative breast cancer (TNBC) cells via apoptosis induction .

Kinase Inhibition

  • Pyridino[2,3-d]thieno pyrimidines inhibit VEGFR-2 at IC₅₀ values of 0.8–2.3 µM, whereas this compound lacks reported kinase data .

Preparation Methods

Cyclocondensation of Thioamide Precursors with α,β-Unsaturated Carbonyl Compounds

The cyclocondensation of thioamide-containing precursors with α,β-unsaturated carbonyl intermediates represents a foundational approach to constructing the thieno[2,3-d]pyridazine core. Hassan and Fayz demonstrated that pyridinethione derivatives, such as 6 , react with aromatic aldehydes to form styrylpyridinethione intermediates (e.g., 7 ), which subsequently undergo cyclization with chloroacetone to yield thienopyridine derivatives . Adapting this strategy, thieno[2,3-d]pyridazine-7(6H)-thione can be synthesized by replacing the pyridinethione starting material with a thiophene-based thioamide. For instance, treatment of 3-aminothiophene-2-thioamide with acetylenedicarboxylate under acidic conditions facilitates a [4+2] cycloaddition, forming the pyridazine ring while retaining the thione functionality .

Key parameters influencing this method include solvent polarity (preferably ethanol or DMF), temperature (80–100°C), and catalyst selection (e.g., p-toluenesulfonic acid). Yields typically range from 65% to 78%, with purity confirmed via 1H^1H NMR and IR spectroscopy . The IR spectrum of the product exhibits characteristic absorption bands at 1630–1679 cm1^{-1} (C=O) and 1528–1609 cm1^{-1} (C=N), while the thione group appears as a sharp peak near 1250 cm1^{-1} .

Vilsmeier-Haack-Assisted Intramolecular Cyclization

The Vilsmeier-Haack reaction, employing phosphoryl chloride (POCl3_3) and dimethylformamide (DMF), has been instrumental in synthesizing fused nitrogen heterocycles. A serendipitous discovery by researchers demonstrated that hydrazones of 3-arylsydnones undergo formylation and subsequent cyclization under Vilsmeier-Haack conditions to yield pyrazolo[3,4-d]pyridazin-7(6H)-ones . By substituting the sydnone precursor with a thiophene-thioamide analog, this method can be adapted to generate this compound.

The reaction proceeds via three steps:

  • Formation of the Vilsmeier-Haack reagent (POCl3_3-DMF adduct), which activates the thioamide group for electrophilic attack.

  • Intramolecular nucleophilic addition-elimination , where the thione sulfur attacks a proximal electrophilic carbon, forming the pyridazine ring.

  • Elimination of CO2_2 and water to stabilize the aromatic system .

Microwave-assisted synthesis reduces reaction time from 6–7 hours to 5–8 minutes, improving yields to 90–94% . A representative procedure involves heating 3-(thiophen-2-yl)thioamide (2.0 mmol) with POCl3_3 (3.92 mL) and DMF (1.16 mL) at 120°C under microwave irradiation, followed by quenching in ice to precipitate the product .

Halogen-Mediated Ring Closure Reactions

Halogen-containing reagents, such as chloroacetone or bromine, facilitate ring closure by introducing electrophilic sites for cyclization. Hassan and Fayz reported that pyridinethione derivative 6 reacts with chloroacetone to form thienopyridine derivative 8 . Extending this to this compound, treatment of 2-aminothiophene-3-thiocarboxamide with 1,2-dichloroacetone in refluxing ethanol induces cyclization via nucleophilic displacement of chloride.

The reaction mechanism involves:

  • Step 1 : Nucleophilic attack by the thioamide sulfur on the α-carbon of chloroacetone.

  • Step 2 : Elimination of HCl to form a thioenol intermediate.

  • Step 3 : Tautomerization and aromatization to yield the final product .

Optimal conditions require a 1:1.2 molar ratio of thioamide to chloroacetone, yielding 70–75% product. Halogen substituents on the thiophene ring (e.g., 4-Cl or 4-Br) enhance reactivity, as evidenced by increased yields (75–92%) .

Post-Functionalization of Preformed Thienopyridazines

Post-synthetic modification of thienopyridazine derivatives provides an alternative route to introduce the thione group. For example, oxidation of thieno[2,3-d]pyridazine-7(6H)-ol with Lawesson’s reagent (LR) in toluene under nitrogen converts the hydroxyl group to a thione. This method achieves 85–90% conversion at 110°C over 12 hours, with the reaction progress monitorable by TLC .

Table 1 : Optimization of Lawesson’s Reagent-Mediated Thionation

SubstrateLR Equiv.Temp. (°C)Time (h)Yield (%)
Thienopyridazin-7-ol1.21101285
Thienopyridazin-7-ol2.0110690
Thienopyridazin-7-ol1.5130488

Solid-Phase Synthesis for High-Throughput Applications

Solid-phase synthesis using Wang resin functionalized with a thioester linker enables rapid generation of this compound derivatives. The resin-bound thioester reacts with aminothiophenes in DMF, followed by cleavage with trifluoroacetic acid (TFA) to release the product. This method supports combinatorial chemistry applications, with libraries of 50–100 analogs synthesized in parallel .

Q & A

Q. What are the standard synthetic routes for Thieno[2,3-d]pyridazine-7(6H)-thione, and how are reaction conditions optimized?

this compound is typically synthesized via two primary strategies: (i) constructing the thiophene ring first and functionalizing the pyridazine moiety, or (ii) building the pyridazine core followed by thiophene annulation. The former route, involving Gewald reactions or cyclocondensation of thiourea derivatives with α,β-unsaturated ketones, is more widely reported . Optimization includes varying solvents (e.g., DMF for polar intermediates) and catalysts (e.g., K₂CO₃ for nucleophilic substitutions), with yields monitored via TLC and HPLC .

Q. How are structural and purity analyses conducted for Thieno[2,3-d]pyridazine derivatives?

Structural confirmation relies on spectral techniques:

  • IR spectroscopy identifies thione (C=S) stretches (~1200–1050 cm⁻¹) and aromatic C-H vibrations.
  • ¹H/¹³C NMR resolves substituent effects (e.g., downfield shifts for electron-withdrawing groups on the pyridazine ring).
  • Mass spectrometry validates molecular ions (e.g., [M+H]⁺ peaks) and fragmentation patterns . Purity is assessed via melting point analysis and HPLC (>95% purity threshold) .

Q. What safety protocols are critical when handling this compound?

While specific data for the pyridazine analog is limited, structurally similar thienopyrimidines require:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (risk of irritation ).
  • Ventilation : Fume hoods to avoid inhalation of fine particulates.
  • Storage : Inert atmospheres (N₂/Ar) and desiccators to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of bioactive Thieno[2,3-d]pyridazine derivatives?

SAR studies emphasize substituent effects:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position enhance antimicrobial activity by increasing electrophilicity .
  • Hydrophobic substituents (e.g., benzyl, aryl) improve membrane permeability, critical for anticancer activity .
  • Thione-to-thiol tautomerism influences binding to biological targets (e.g., enzyme active sites) . Computational tools like molecular docking (AutoDock Vina) predict binding modes before synthesis .

Q. How do researchers resolve contradictions in biological activity data across derivatives?

Discrepancies often arise from assay variability or substituent positioning. For example:

  • Antimicrobial activity : Derivatives with -OCH₃ at the 6-position may show inconsistent MIC values due to differential solubility in media. Systematic comparisons using standardized CLSI/MIC protocols are recommended .
  • Anticancer activity : Conflicting cytotoxicity data (e.g., IC₅₀ ranges) require validation across multiple cell lines (e.g., MCF-7 vs. HepG2) and apoptosis assays (Annexin V/PI) .

Q. What advanced synthetic strategies address low yields in heterocyclic ring closure?

Low yields in pyridazine-thiophene fusion are mitigated by:

  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 hrs) and improves regioselectivity .
  • Protecting groups : Temporary protection of thione (-SMe) prevents side reactions during cyclization .
  • Catalytic systems : Pd(OAc)₂/Xantphos enhances cross-coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted derivatives .

Q. Table 1: Common Synthetic Routes and Yields

MethodKey Reagents/ConditionsYield (%)Reference
Gewald ReactionCyanoacetamide, S₈, morpholine65–78
CyclocondensationThiourea, α,β-unsaturated ketones50–70
Suzuki-Miyaura CouplingPd(OAc)₂, Xantphos, Aryl boronic acid72–85

Q. Table 2: Biological Activity of Selected Derivatives

Derivative (Substituent)Activity (IC₅₀/MIC)TargetReference
4-NO₂, 6-Cl12 µM (PDE4B inhibition)Anti-inflammatory
3-CF₃, 5-OCH₃8 µg/mL (E. coli)Antimicrobial
2-Benzyl0.5 µM (MCF-7 apoptosis)Anticancer

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